1-(1,2-benzoxazol-3-yl)-N-phenylmethanesulfonamide

Description

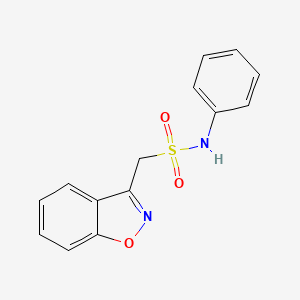

1-(1,2-Benzoxazol-3-yl)-N-phenylmethanesulfonamide is a sulfonamide derivative containing a benzoxazole core substituted at the 3-position with a methanesulfonamide group and an N-phenyl moiety. The benzoxazole scaffold is notable for its role in medicinal chemistry, often contributing to metabolic stability and binding interactions in enzyme inhibitors or receptor modulators .

Key structural features:

- Benzoxazole ring: A fused bicyclic system with oxygen and nitrogen heteroatoms, influencing electronic properties and hydrogen-bonding capabilities.

- N-phenyl substitution: Introduces steric bulk and lipophilicity, which may modulate pharmacokinetic properties like membrane permeability or metabolic stability.

Properties

IUPAC Name |

1-(1,2-benzoxazol-3-yl)-N-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c17-20(18,16-11-6-2-1-3-7-11)10-13-12-8-4-5-9-14(12)19-15-13/h1-9,16H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZTYEZVDFOAKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)CC2=NOC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1,2-benzoxazol-3-yl)-N-phenylmethanesulfonamide can be achieved through various synthetic routes. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate to form differentially substituted regioisomeric isoxazoles . Another method includes the use of metal-free synthetic routes, which employ Cu(I) or Ru(II) as catalysts for (3 + 2) cycloaddition reactions . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-(1,2-benzoxazol-3-yl)-N-phenylmethanesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve the use of halogenating agents like N-bromosuccinimide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1,2-benzoxazol-3-yl)-N-phenylmethanesulfonamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antimicrobial, antiviral, and anticancer agent . In medicine, it has shown promise as an anti-inflammatory and analgesic compound . Additionally, it has applications in the pharmaceutical industry for the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(1,2-benzoxazol-3-yl)-N-phenylmethanesulfonamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and receptors, leading to its therapeutic effects . For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in its anti-inflammatory properties. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Zonisamide (1-(1,2-Benzisoxazol-3-yl)methanesulfonamide)

Zonisamide (C₈H₈N₂O₃S) is a clinically approved anticonvulsant and a close structural analog of the target compound. Key differences and similarities are outlined below:

Structural Implications :

- The N-phenyl group in the target compound increases steric hindrance and lipophilicity compared to zonisamide. This may reduce aqueous solubility but enhance blood-brain barrier penetration .

- The benzoxazole ring in both compounds contributes to aromatic stacking interactions, but the absence of the phenyl group in zonisamide allows for more flexibility in binding to target proteins like sodium channels .

Sodium 1-(1,2-Benzoxazol-3-yl)methanesulfonimidate

This sodium salt derivative (C₈H₇N₂NaO₃S) shares the benzoxazole-sulfonamide backbone but differs in the sulfonamide group’s oxidation state and counterion:

Functional Impact :

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Comparative Insight :

- The benzoxazole-sulfonamide system in the target compound may offer stronger electron-withdrawing effects compared to the benzamide derivative, influencing reactivity in synthetic applications .

Biological Activity

1-(1,2-benzoxazol-3-yl)-N-phenylmethanesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a benzoxazole ring linked to a phenylmethanesulfonamide moiety. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group enhances its binding affinity to target proteins, potentially modulating their activity.

Enzyme Inhibition

Research indicates that compounds with similar structures often act as enzyme inhibitors. For instance, sulfonamides are known to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways. The benzoxazole moiety may also contribute to this inhibition by stabilizing the enzyme-substrate complex through π-stacking interactions and hydrogen bonding.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzoxazole derivatives. For example, compounds containing a benzoxazole ring have shown promising activity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | A549 | 5.0 | Apoptosis induction |

| Study B | MCF7 | 3.2 | Cell cycle arrest |

Antimicrobial Activity

Benzoxazole derivatives have also been investigated for their antimicrobial properties. In vitro studies suggest that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria, likely through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

- Anticancer Activity in NSCLC : A study evaluated the effects of various benzoxazole derivatives on non-small cell lung cancer (NSCLC) cells. The findings indicated that certain derivatives exhibited significant cytotoxicity, leading to further exploration of their structure-activity relationships (SAR) .

- Inhibition of Enzymatic Activity : A series of experiments demonstrated that this compound could inhibit specific enzymes involved in cancer metabolism, suggesting its potential as a therapeutic agent .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies indicate that similar compounds exhibit moderate to high permeability and variable metabolic stability, which can influence their bioavailability and efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.